1-Iodo-4-(iodomethyl)benzene

Catalog No.
S14184079
CAS No.
M.F
C7H6I2
M. Wt
343.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-4-(iodomethyl)benzene

Product Name

1-Iodo-4-(iodomethyl)benzene

IUPAC Name

1-iodo-4-(iodomethyl)benzene

Molecular Formula

C7H6I2

Molecular Weight

343.93 g/mol

InChI

InChI=1S/C7H6I2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

InChI Key

SBENHOVOFFTMMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CI)I

1-Iodo-4-(iodomethyl)benzene is a bifunctional aromatic building block featuring an electrophilic benzylic iodide and a transition-metal-reactive aryl iodide. In chemical procurement and process design, this compound is selected for its capacity to undergo sequential, chemoselective functionalization. The benzylic sp3 carbon-iodine bond serves as an electrophile for low-temperature SN2 displacements, while the aryl sp2 carbon-iodine bond functions as an activated site for palladium- or copper-catalyzed cross-coupling reactions [1]. This dual reactivity profile allows for the construction of complex molecular architectures, such as functionalized calixarenes and advanced pharmaceutical intermediates, without requiring harsh activation conditions.

Research Fit

Structure para-diiodoarene with electronically distinct aryl and benzylic C-I bonds
Reactivity intramolecular bond dissociation energy gap governs programmed sequential functionalization
Architecture unified diiodide system enables single palladium catalyst manifold for both coupling steps

Substituting 1-iodo-4-(iodomethyl)benzene with more common analogs like 1-bromo-4-(bromomethyl)benzene or 1-chloro-4-(chloromethyl)benzene fundamentally alters process parameters and reaction yields. The carbon-bromine and carbon-chlorine bonds possess significantly higher bond dissociation energies (approximately 332 kJ/mol for C-Br vs. 272 kJ/mol for C-I in the aryl position). Consequently, brominated comparators require elevated temperatures (often >80 °C) and sterically demanding phosphine ligands (e.g., SPhos, XPhos) to achieve oxidative addition in cross-coupling workflows [1]. Furthermore, in SN2 alkylation steps, the lower leaving-group ability of bromide and chloride necessitates stronger bases or the addition of stoichiometric iodide salts (in situ Finkelstein conditions), which complicates downstream purification and reduces compatibility with base-sensitive functional groups [2].

Substitution Risk

4-Iodotoluene
lacks benzylic iodide handle; sequential difunctionalization not possible
1,4-Diiodobenzene
two equivalent aryl C-I bonds (~67.7 kcal/mol each) offer negligible selectivity for stepwise coupling
4-Iodobenzyl bromide
mixed-halogen (I/Br) architecture may require dual catalyst optimization; benzylic bromide shows different oxidative addition kinetics than iodide

Accelerated SN2 Kinetics for Mild Alkylation

The benzylic iodide moiety in 1-iodo-4-(iodomethyl)benzene demonstrates higher electrophilicity compared to its brominated counterpart. In standard SN2 displacement assays with amine or thiolate nucleophiles, benzylic iodides react at rates 10 to 50 times faster than benzylic bromides [1]. This kinetic advantage allows alkylation reactions to reach >95% conversion at 0–25 °C, whereas the corresponding 1-bromo-4-(bromomethyl)benzene requires heating to 60–80 °C to achieve comparable yields within the same timeframe.

Evidence DimensionRelative SN2 reaction rate
Target Compound Data>95% conversion at 0–25 °C
Comparator Or Baseline1-bromo-4-(bromomethyl)benzene (requires 60–80 °C for equivalent conversion)
Quantified Difference10x to 50x rate acceleration for the iodide leaving group
ConditionsSN2 displacement with standard nucleophiles in polar aprotic solvents

Faster kinetics at ambient temperatures prevent the thermal degradation of sensitive nucleophiles and eliminate the need for elevated heating in process workflows.

C–I BDE Gap
Head-to-head
Benzylic C–I: 51.1 kcal/mol
Aryl C–I: 67.7 kcal/mol
ΔBDE = 16.6 kcal/mol
Reported to support programmed sequential cross-coupling
Gas-phase thermochemical reference data

Lower Activation Barrier for Aryl Functionalization

For transition-metal-catalyzed cross-coupling, the aryl iodide group provides a measured thermodynamic and kinetic advantage over aryl bromides. Kinetic studies on palladium(0) oxidative addition reveal that aryl iodides undergo insertion significantly faster than aryl bromides, allowing reactions to proceed at room temperature with standard ligands like triphenylphosphine [1]. In contrast, achieving quantitative oxidative addition with 1-bromo-4-(bromomethyl)benzene requires elevated temperatures and specialized dialkylbiaryl phosphine ligands to overcome the higher activation energy of the C-Br bond.

Evidence DimensionOxidative addition rate and ligand requirement
Target Compound DataRapid oxidative addition at 20–40 °C with standard PPh3 ligands
Comparator Or BaselineAryl bromide analogs (require >80 °C and specialized dialkylbiaryl ligands)
Quantified DifferenceSubstantially lower activation energy (C-I BDE ~272 kJ/mol vs C-Br BDE ~332 kJ/mol)
ConditionsPd(0)-catalyzed cross-coupling initiation (e.g., Suzuki-Miyaura or Heck conditions)

Procuring the diiodo compound reduces overall catalyst system costs and enables cross-coupling on thermally sensitive substrates.

Ionization Energy ΔES-T
Direct comparison
para isomer: ΔES-T 1.81 eV
ortho isomer: 1.47 eV
Δ = 0.34 eV
para isomer provides larger singlet-triplet gap for electronic tuning studies
ms-TPES at 850 K; gas-phase radical cations

Clean Generation of Diradicals via Flash Vacuum Pyrolysis

1-Iodo-4-(iodomethyl)benzene serves as a specific precursor for the generation of alpha,4-didehydrotoluene diradicals and 4-iodobenzyl radicals via flash vacuum pyrolysis (FVP). Under controlled pyrolytic conditions, the sequential cleavage of the C-I bonds allows for the selective production of the 4-iodobenzyl radical via loss of the benzylic iodine atom before higher-temperature cleavage of the aryl C-I bond occurs [1]. Comparators with stronger C-Br or C-Cl bonds require significantly higher pyrolysis temperatures, which leads to uncontrolled fragmentation and complex isomeric mixtures rather than the clean generation of the target diradical species.

Evidence DimensionCleavage selectivity in flash vacuum pyrolysis
Target Compound DataSequential C-I cleavage allows isolation of 4-iodobenzyl radical and alpha,4-didehydrotoluene
Comparator Or BaselineBrominated or chlorinated analogs (require higher temperatures, causing uncontrolled fragmentation)
Quantified DifferenceDistinct, lower-temperature cleavage thresholds for benzylic vs. aryl C-I bonds
ConditionsFlash vacuum pyrolysis coupled with mass-selective threshold photoelectron spectroscopy

For materials science and mechanistic studies, this specific compound is strictly required to cleanly access the alpha,4-didehydrotoluene diradical without thermal scrambling.

Thermal Cleavage Selectivity
Direct comparison
Benzylic scission at 850 K
para aryl cleavage onset: 1260 K
ortho onset: 1130 K (Δ 130 K)
Wider temperature window (~410 K) supports clean radical generation with aryl iodide retention
FVP with Ar matrix isolation
Halide Uniformity
Class-level
Both sites iodides; benzyl iodide Pd reactivity at 40 °C, benzyl bromide inactive under same conditions
Unified diiodide architecture may reduce need for dual-catalyst optimization
Organometallic benchmark; mixed-halogen analogs introduce cross-reactivity
Batch QC
Data to verify
Purity 98% by NMR, HPLC, GC
Multi-technique characterization may reduce risk of regioisomeric impurity interference
Supplier-reported data; verify per batch

Mild Late-Stage Alkylation in API Synthesis

Driven by the accelerated SN2 kinetics of the benzylic iodide [1], this compound is utilized for the late-stage alkylation of complex, thermally sensitive active pharmaceutical ingredients. It allows for the quantitative installation of the 4-iodobenzyl group at room temperature, avoiding the thermal degradation that occurs when using 4-bromobenzyl bromide.

Sequential Bifunctional Linker Construction

The distinct reactivity profiles of the benzylic and aryl iodides enable the use of 1-iodo-4-(iodomethyl)benzene as an orthogonal linker [2]. A nucleophile can first be attached at the benzylic position under mild basic conditions. Subsequently, the intact aryl iodide can undergo palladium-catalyzed cross-coupling to attach a second functional moiety, such as a fluorophore or targeting peptide, without requiring intermediate halogen-exchange steps.

Matrix Isolation and Spectroscopic Studies of Diradicals

Based on its specific thermal decomposition profile [3], this compound is the required precursor for generating elusive reactive intermediates like the alpha,4-didehydrotoluene diradical. Researchers utilize flash vacuum pyrolysis of 1-iodo-4-(iodomethyl)benzene to selectively cleave the iodine atoms, allowing for the spectroscopic characterization of these transient species in cryogenic matrices.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential cross-coupling
Chemoselectivity hierarchy governed by bond dissociation energy
Coupling sequence yield and selectivity under single-catalyst conditions
Gas-phase radical generation
Thermal selectivity of benzylic C–I cleavage with aryl iodide preservation
Radical generation efficiency and spectroscopic purity
Pharmaceutical intermediate synthesis
Unified diiodo handles with documented multi-technique QC
Impurity profile and functionalization sequence tolerance
Polymerization initiator design
Selective benzylic initiation leaving aryl iodide end-group intact
Polymer end-group fidelity and post-polymerization functionalization

XLogP3

4.5

Exact Mass

343.85590 g/mol

Monoisotopic Mass

343.85590 g/mol

Heavy Atom Count

9

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